4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid
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Overview
Description
4-(1-Oxo-1H-isochromen-4-yl)benzoic acid is an organic compound that belongs to the class of isocoumarins. Isocoumarins are notable for their significant role in pharmaceutical research due to their diverse pharmacological activities. This compound is characterized by the presence of an isochromenone moiety attached to a benzoic acid group, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid typically involves the reaction of 3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid with specific reagents under optimized conditions. One reported method involves the use of a novel methodology that affords the compound in a 62% yield . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1H-isochromen-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
4-(1-Oxo-1H-isochromen-4-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid: A structurally related compound with similar pharmacological activities.
4-Hydroxy-2-quinolones: Compounds with analogous biological activities and synthetic methodologies.
Uniqueness
4-(1-Oxo-1H-isochromen-4-yl)benzoic acid is unique due to its specific structural features and the presence of both isochromenone and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid, also known as a derivative of isocoumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of compounds that exhibit significant pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzopyran moiety linked to a benzoic acid group, which is crucial for its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit potent antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.
Table 1: Antioxidant Activity Comparison
2. Anti-inflammatory Activity
The compound has shown significant anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Study: RAW 264.7 Macrophage Model
In a study utilizing RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide), this compound demonstrated an IC50 value of 8.6 µM for inhibiting nitric oxide production, indicating strong anti-inflammatory potential .
3. Antibacterial and Antifungal Activities
The compound exhibits broad-spectrum antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi with promising results.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
- Scavenging Free Radicals : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), reducing oxidative stress.
Properties
CAS No. |
62723-58-4 |
---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-(1-oxoisochromen-4-yl)benzoic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)14-9-20-16(19)13-4-2-1-3-12(13)14/h1-9H,(H,17,18) |
InChI Key |
ZDWVEWWKVAGGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=COC2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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